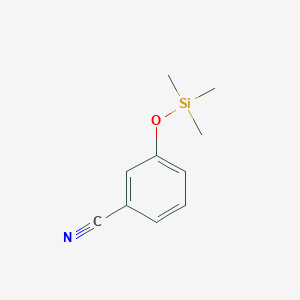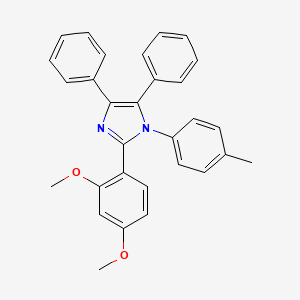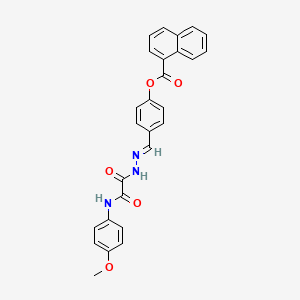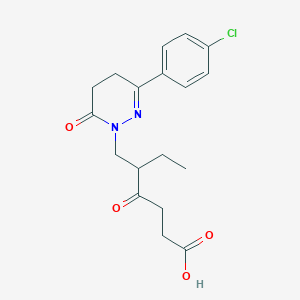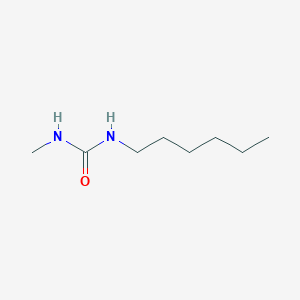![molecular formula C23H25NO6 B11944876 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 853330-51-5](/img/structure/B11944876.png)
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition of N-phenacylisoquinolinium bromides with 3-phenacylideneoxindoles in ethanol, using triethylamine as a base . Another approach involves the tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods
. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
化学反応の分析
Types of Reactions
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate has several scientific research applications:
作用機序
The mechanism of action of 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can be compared with other similar compounds in the pyrrolo[2,1-a]isoquinoline family:
- 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate
- Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of ethyl and isopropyl groups in this compound may confer distinct reactivity and specificity in its applications.
特性
CAS番号 |
853330-51-5 |
|---|---|
分子式 |
C23H25NO6 |
分子量 |
411.4 g/mol |
IUPAC名 |
3-O-ethyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
InChI |
InChI=1S/C23H25NO6/c1-6-28-23(27)20-18(22(26)30-14(4)5)17(21(25)29-13(2)3)19-16-10-8-7-9-15(16)11-12-24(19)20/h7-14H,6H2,1-5H3 |
InChIキー |
RTDMHXSVUHBFOE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)OC(C)C)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




